N-(4-hydroxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)propanamide
Overview
Description
N-(4-hydroxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as AG-014699 or rucaparib, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been found to be effective in treating cancers with defects in DNA repair pathways.
Mechanism of Action
N-(4-hydroxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)propanamide works by inhibiting PARP enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which is lethal to cancer cells with defects in DNA repair pathways. This compound has also been found to induce synthetic lethality, a phenomenon where the combination of PARP inhibition and defects in DNA repair pathways leads to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a selective cytotoxic effect on cancer cells with defects in DNA repair pathways, while sparing normal cells. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-hydroxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications. However, this compound has some limitations for lab experiments. It has a short half-life, which may limit its efficacy in vivo. In addition, its selectivity for cancer cells with defects in DNA repair pathways may limit its applicability to certain types of cancer.
Future Directions
There are several future directions for the study of N-(4-hydroxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)propanamide. One area of research is the identification of biomarkers that can predict response to PARP inhibitors. Another area of research is the development of combination therapies that can enhance the efficacy of PARP inhibitors. Additionally, there is ongoing research into the use of PARP inhibitors in combination with immunotherapy. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in different types of cancer.
Scientific Research Applications
N-(4-hydroxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)propanamide has been extensively studied for its potential use in cancer treatment. It has been found to be effective in treating cancers with defects in DNA repair pathways, such as BRCA1/2 mutations. Clinical trials have shown promising results in treating ovarian, breast, and prostate cancers.
properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-(4-oxoquinazolin-3-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11(16(22)19-12-6-8-13(21)9-7-12)20-10-18-15-5-3-2-4-14(15)17(20)23/h2-11,21H,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMLLWAXDXALJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)O)N2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.